HMR 1556

Descripción

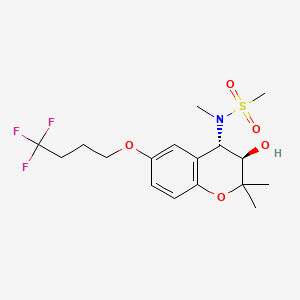

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(3R,4S)-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-3,4-dihydrochromen-4-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F3NO5S/c1-16(2)15(22)14(21(3)27(4,23)24)12-10-11(6-7-13(12)26-16)25-9-5-8-17(18,19)20/h6-7,10,14-15,22H,5,8-9H2,1-4H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZRLJWUQFIZRH-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801105017 | |

| Record name | N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801105017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223749-46-0 | |

| Record name | N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223749-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HMR 1556 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223749460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801105017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HMR-1556 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IF4R31066 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

HMR 1556: An In-depth Technical Guide on the Mechanism of Action of a Selective IKs Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMR 1556 is a chromanol derivative recognized for its potent and highly selective blockade of the slow component of the delayed rectifier potassium current (IKs). This current, integral to the repolarization phase of the cardiac action potential, is generated by the interaction of the pore-forming α-subunit KCNQ1 and the auxiliary β-subunit KCNE1. The precise and selective nature of this compound has established it as an invaluable pharmacological tool for dissecting the physiological and pathophysiological significance of the IKs channel. This technical guide provides a comprehensive examination of this compound, detailing its mechanism of action, quantitative data on its activity, explicit experimental protocols for its characterization, and visual representations of associated pathways and workflows.

Core Mechanism of Action

This compound, with the chemical name (3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl]-N-methylmethanesulfonamide, exerts its inhibitory effect by directly binding to the KCNQ1/KCNE1 channel complex. This binding event obstructs the channel's pore, thereby preventing the outward flow of potassium ions during the plateau phase of the cardiac action potential. The reduction in the repolarizing IKs current leads to a prolongation of the action potential duration (APD). This modulation of cardiac repolarization is a hallmark of Class III antiarrhythmic agents and underscores the therapeutic potential and experimental utility of this compound. The effect of this compound on APD can be particularly pronounced under conditions of β-adrenergic stimulation, which is known to enhance the IKs current.

Quantitative Data

The potency and selectivity of this compound have been rigorously characterized across various preclinical models. The following tables provide a consolidated summary of the key quantitative data, facilitating comparative analysis.

Table 1: Inhibitory Potency (IC50) of this compound on Cardiac Ion Currents

| Ion Current | Species/Cell Type | IC50 (nM) | Reference(s) |

| IKs | Canine Ventricular Myocytes | 10.5 | [1][2] |

| Guinea Pig Ventricular Myocytes | 34 | [1][2][3] | |

| IKr | Canine Ventricular Myocytes | 12,600 | [4] |

| Ito | Canine Ventricular Myocytes | 33,900 | |

| ICa,L | Canine Ventricular Myocytes | 27,500 | [4] |

| IK1 | Canine Ventricular Myocytes | >50,000 |

Table 2: Electrophysiological Effects of this compound

| Parameter | Experimental Model | Concentration | Effect | Reference(s) |

| Action Potential Duration (APD90) | Guinea Pig Ventricular Myocytes | 1 µM | 19-27% prolongation | [5] |

| APD90 with Isoproterenol | Guinea Pig Ventricular Myocytes | 1 µM | 35-47% prolongation | [5] |

| Monophasic APD (MAPD90) | Langendorff-perfused Guinea Pig Hearts | 0.1-1 µM | 3-10% prolongation | [5] |

| QTc Interval | Conscious Dogs (Oral Admin.) | 3-30 mg/kg | Dose-dependent prolongation | |

| Ventricular Effective Refractory Period | In vivo Dog Model | - | Increased by 27 ± 6% |

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilized in the characterization of this compound.

Whole-Cell Patch-Clamp Electrophysiology for IKs Measurement

This protocol outlines the procedure for recording IKs from isolated ventricular myocytes and assessing the inhibitory effect of this compound.

1. Cell Isolation:

- Single ventricular myocytes are enzymatically isolated from the heart of the chosen species (e.g., guinea pig, canine).

- The heart is cannulated and retrogradely perfused with a collagenase-containing solution to digest the extracellular matrix.

- Myocytes are then mechanically dispersed and stored in a high-potassium solution.

2. Solutions:

- Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.

- External (Bath) Solution (Tyrode's Solution, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate IKs, other currents can be blocked using specific inhibitors (e.g., nifedipine for ICa,L).

3. Electrophysiological Recording:

- Myocytes are placed in a recording chamber on an inverted microscope stage and superfused with the external solution at 36-37°C.

- Patch pipettes (2-4 MΩ resistance) are filled with the internal solution.

- A gigaohm seal is formed between the pipette tip and the cell membrane, and the whole-cell configuration is established.

4. Voltage-Clamp Protocol:

- The cell membrane potential is held at -80 mV.

- To elicit IKs, a long depolarizing pulse (e.g., to +30 mV for 2-5 seconds) is applied to activate the channels.

- This is followed by a repolarizing step (e.g., to 0 mV) to measure the characteristic IKs tail current.

5. Drug Application and Data Analysis:

- This compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to the final desired concentrations in the external solution.

- A baseline IKs recording is obtained.

- The cell is then perfused with increasing concentrations of this compound, and the IKs is recorded at each concentration.

- The percentage of current inhibition is calculated relative to the baseline.

- A concentration-response curve is generated, and the IC50 value is determined by fitting the data to a Hill equation.

Langendorff-Perfused Heart Model for Action Potential Duration Measurement

This ex vivo protocol is used to evaluate the effects of this compound on the electrophysiology of the whole heart.

1. Heart Preparation:

- The heart is rapidly excised from an anesthetized and heparinized animal (e.g., rabbit, guinea pig) and placed in ice-cold cardioplegic solution.

- The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.

2. Perfusion:

- The heart is perfused with a warmed (37°C) and oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution at a constant pressure or flow rate.

3. Electrophysiological Measurements:

- Monophasic action potential (MAP) recording catheters are placed on the ventricular epicardium to record action potentials.

- The heart can be paced at various cycle lengths using stimulating electrodes.

4. Experimental Procedure:

- A stabilization period is allowed after mounting the heart.

- Baseline MAPs are recorded at different pacing cycle lengths.

- This compound is infused into the perfusate at the desired concentrations.

- MAPs are recorded again to determine the effect of this compound on APD (typically measured at 90% repolarization, APD90).

5. Data Analysis:

- The change in APD90 from baseline is calculated for each concentration of this compound and at each pacing cycle length.

- This allows for the assessment of the drug's effect on ventricular repolarization.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows used for its characterization.

Caption: this compound signaling pathway.

Caption: Patch-clamp experimental workflow.

Caption: Logical flow of this compound's action.

References

- 1. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of IKs Channels in Cardiac Repolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The slow delayed rectifier potassium current (IKs) is a critical component of cardiac repolarization, the process by which cardiomyocytes return to their resting state after excitation.[1] This current, mediated by the IKs channel, plays a pivotal role in shaping the cardiac action potential (AP), particularly during periods of increased heart rate, and its dysfunction is implicated in serious cardiac arrhythmias.[2][3] This technical guide provides an in-depth overview of the IKs channel, its molecular composition, physiological function, regulation, and the experimental methodologies used to study it.

Molecular Architecture and Function of the IKs Channel

The IKs channel is a heteromultimeric protein complex formed by the co-assembly of two main subunits:

-

KCNQ1 (or Kv7.1): This is the pore-forming α-subunit, a member of the voltage-gated potassium channel family.[4][5] KCNQ1 subunits assemble as tetramers to form the central ion conduction pathway.[4] Each subunit consists of six transmembrane segments (S1-S6), with the S1-S4 segments forming the voltage-sensing domain (VSD) and the S5-S6 segments forming the pore domain.[5]

-

KCNE1 (or minK): This is a smaller, single-transmembrane domain β-subunit that modulates the function of the KCNQ1 channel.[4][5] The stoichiometry of KCNQ1 to KCNE1 subunits in the native IKs channel complex has been a subject of debate, with evidence suggesting a flexible stoichiometry ranging from 4:1 to 4:4 (KCNQ1:KCNE1).[4][6][7]

The association with KCNE1 profoundly alters the biophysical properties of the KCNQ1 channel, transforming it into the slow-activating IKs current observed in cardiomyocytes.[4][8] Co-assembly with KCNE1 slows the activation and deactivation kinetics of the channel, shifts the voltage dependence of activation to more depolarized potentials, and increases the single-channel conductance.[4][8]

The primary role of the IKs channel is to contribute to phase 3 of the cardiac action potential, the repolarization phase.[1][9] During the plateau phase (phase 2) of the AP, the influx of Ca2+ ions is balanced by the efflux of K+ ions. As the AP progresses, the activation of delayed rectifier potassium channels, including IKs and the rapid delayed rectifier IKr, leads to a net outward current that repolarizes the membrane potential, terminating the action potential.[1]

A key feature of IKs is its role as a "repolarization reserve".[10][11] At baseline heart rates, its contribution to repolarization is modest. However, during sympathetic stimulation (e.g., exercise or stress), the IKs current is significantly enhanced, which helps to shorten the action potential duration and prevent excessive prolongation at high heart rates.[2][12] This adaptation is crucial for maintaining a stable heart rhythm.

Quantitative Data on IKs Channel Properties

The following tables summarize key quantitative data regarding the biophysical properties of the IKs channel, comparing the KCNQ1 channel alone to the IKs channel (KCNQ1/KCNE1 complex) and the effects of regulatory modulation.

| Parameter | KCNQ1 alone | KCNQ1 + KCNE1 (IKs) | Reference(s) |

| Activation Kinetics | |||

| Time to Peak (at +60 mV) | ~100 ms | ~2-4 s | [4],[8] |

| Deactivation Kinetics | |||

| Deactivation Time Constant (at -40 mV) | ~50 ms | ~1-2 s | [4],[8] |

| Voltage-Dependence of Activation (V1/2) | ~ -40 mV to -20 mV | ~ +20 mV to +40 mV | [4],[8] |

| Single-Channel Conductance | ~1-2 pS | ~4-6 pS | [4] |

Table 1: Biophysical Properties of KCNQ1 and IKs Channels. This table highlights the significant modulatory effect of the KCNE1 subunit on the gating kinetics and conductance of the KCNQ1 channel.

| Condition | V1/2 of Activation (mV) | Fold Increase in Current | Reference(s) |

| Baseline | ~ +30 mV | 1 | [2],[13] |

| + 8-CPT-cAMP (PKA activation) | ~ +15 mV | 2-4 | [2],[13] |

Table 2: Effect of PKA-Mediated Phosphorylation on IKs Channel Properties. This table illustrates the enhancement of IKs channel activity following sympathetic stimulation, as mimicked by the application of a cAMP analog.

Regulation of IKs Channels by Signaling Pathways

The primary regulatory mechanism of the IKs channel is through the β-adrenergic signaling pathway, which is activated by catecholamines like adrenaline and noradrenaline during sympathetic stimulation.

This pathway involves the following steps:

-

Binding of catecholamines to β-adrenergic receptors on the cardiomyocyte surface.

-

Activation of a stimulatory G-protein (Gs).

-

Activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[14]

-

cAMP activates Protein Kinase A (PKA).[2]

-

PKA then directly phosphorylates the KCNQ1 subunit of the IKs channel.[2]

This phosphorylation event leads to a hyperpolarizing shift in the voltage-dependence of activation and an increase in the maximal IKs current, thereby enhancing the channel's contribution to repolarization.[2]

Experimental Protocols for Studying IKs Channels

The primary technique for studying the electrophysiological properties of IKs channels is the patch-clamp technique . This method allows for the measurement of ionic currents flowing through individual channels or across the entire cell membrane.

Whole-Cell Patch-Clamp Protocol to Record IKs Currents

This protocol is used to measure the total IKs current from a single cardiomyocyte or a cell expressing IKs channels.

-

Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue, or a heterologous expression system (e.g., Xenopus oocytes or mammalian cell lines like HEK293 or CHO cells) is transfected with plasmids encoding KCNQ1 and KCNE1.[15][16]

-

Solutions:

-

External (Bath) Solution (in mM): 135 NaCl, 5 KCl, 1 MgCl2, 2.8 NaAcetate, 10 HEPES; pH adjusted to 7.4 with NaOH. To isolate IKs, other potassium currents can be blocked pharmacologically (e.g., using E-4031 to block IKr).

-

Internal (Pipette) Solution (in mM): 130 KCl, 5 EGTA, 1 MgCl2, 4 Na2-ATP, 0.1 GTP, 10 HEPES; pH adjusted to 7.2 with KOH.[13]

-

-

Recording:

-

A glass micropipette with a resistance of 1-3 MΩ is brought into contact with the cell membrane.

-

Gentle suction is applied to form a high-resistance seal (gigaseal).

-

The membrane patch is then ruptured to gain electrical access to the cell interior (whole-cell configuration).[17][18]

-

The cell is held at a holding potential of -80 mV.

-

To elicit IKs currents, depolarizing voltage steps are applied, for example, from -80 mV to +60 mV in 10 mV increments for 2-5 seconds.

-

Repolarizing steps to a potential such as -40 mV are used to record tail currents, which are then used to determine the voltage-dependence of channel activation.[13]

-

-

Data Analysis:

-

The peak current at each voltage step is plotted against the voltage to generate a current-voltage (I-V) relationship.

-

The magnitude of the tail currents is plotted against the preceding test potential to generate a conductance-voltage (G-V) relationship, which is then fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2).[12][13]

-

The time course of current activation and deactivation is fitted with exponential functions to determine the respective time constants.

-

Role in Cardiac Arrhythmias and as a Therapeutic Target

Given its crucial role in cardiac repolarization, dysfunction of the IKs channel can lead to life-threatening arrhythmias.

-

Long QT Syndrome (LQTS): Loss-of-function mutations in the genes encoding KCNQ1 (LQT1) and KCNE1 (LQT5) are common causes of congenital LQTS.[1][19] These mutations result in a reduced IKs current, which prolongs the action potential duration and the QT interval on an electrocardiogram, increasing the risk of torsades de pointes and sudden cardiac death.[1][3]

-

Atrial Fibrillation (AF): Gain-of-function mutations in KCNQ1 have been linked to familial atrial fibrillation.[4] These mutations increase the IKs current, leading to a shortening of the atrial action potential, which can promote the re-entrant circuits that sustain AF.

The IKs channel is a significant target for the development of antiarrhythmic drugs.[20] Blockers of the IKs channel can prolong the action potential duration and are being investigated for the treatment of arrhythmias associated with a shortened APD.[20][21] Conversely, activators of the IKs channel could potentially be used to treat LQTS. However, the development of drugs targeting IKs is challenging due to the potential for proarrhythmic side effects.[20] A thorough understanding of the channel's physiology and pharmacology is therefore essential for the safe and effective development of new cardiac therapies.

References

- 1. Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. academic.oup.com [academic.oup.com]

- 4. The cardiac IKs channel, complex indeed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for KV7.1–KCNEx interactions in the IKs channel complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Making sure you're not a bot! [academiccommons.columbia.edu]

- 9. Cardiac Potassium Channels: Physiological Insights for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cAMP-dependent regulation of IKs single-channel kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The IKs Channel Response to cAMP Is Modulated by the KCNE1:KCNQ1 Stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Patch clamp protocols to study ion channel activity in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Blockers of the slowly delayed rectifier potassium IKs channel: potential antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

HMR 1556: A Technical Guide to a Potent and Selective IKs Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMR 1556, with the chemical name (3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl]-N-methylmethanesulfonamide, is a chromanol derivative that has been identified as a highly potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2] The IKs current is a critical component in the repolarization phase of the cardiac action potential and is generated by the co-assembly of the pore-forming α-subunit KCNQ1 and the auxiliary β-subunit KCNE1.[1][3] The high selectivity of this compound for the IKs channel over other cardiac ion channels makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of IKs and a potential candidate for the development of antiarrhythmic drugs.[4][5]

Mechanism of Action

This compound exerts its inhibitory effect through direct interaction with the KCNQ1/KCNE1 channel complex.[1] This binding event obstructs the flow of potassium ions through the channel pore, leading to a reduction in the IKs current.[1] The consequence of IKs blockade is a prolongation of the cardiac action potential duration (APD), a primary mechanism of Class III antiarrhythmic agents.[4][6] The impact of this compound on APD can be particularly pronounced under conditions of β-adrenergic stimulation, which is known to enhance the IKs current.[1][5] The specific stereochemistry of the this compound molecule is crucial for its high-affinity binding to the IKs channel.[4]

Quantitative Data

The potency and selectivity of this compound have been extensively documented across a variety of species and experimental models. The following tables provide a summary of the key quantitative data.

Table 1: Inhibitory Potency (IC50) of this compound on IKs

| Species/System | IC50 (nM) | Reference |

| Canine Ventricular Myocytes | 10.5 | [2][4] |

| Guinea Pig Ventricular Myocytes | 34 | [4][7] |

| Human Atrial Myocytes | 6.8 | [1] |

| Xenopus Oocytes (expressing human minK) | 120 | [4][7] |

Table 2: Selectivity of this compound Against Other Cardiac Ion Channels

| Ion Channel/Current | Species/Cell Type | IC50 (µM) | Reference |

| IKr (hERG) | Canine Ventricular Myocytes | 12.6 | [2][4] |

| Ito | Canine Ventricular Myocytes | 33.9 | [2] |

| ICa,L | Canine Ventricular Myocytes | 27.5 | [2] |

| IK1 | Canine Ventricular Myocytes | Unaffected | [2] |

At a concentration of 10 µM, this compound showed slight blockage of IKr and IK1 in guinea pig ventricular myocytes. It also inhibited the transient outward current (Ito) by 25% and the L-type Ca2+ channel by 31% in rat and guinea pig cardiomyocytes, respectively.[7]

Table 3: Effects of this compound on Action Potential Duration (APD)

| Preparation | This compound Concentration | Pacing Rate/Conditions | Effect on APD90 | Reference |

| Guinea Pig Right Papillary Muscles | 1 µM | 0.5-7 Hz | 19%-27% prolongation | [7] |

| Guinea Pig Right Papillary Muscles | 1 µM | In the presence of isoproterenol (10 µM) | 47% prolongation at 0.5 Hz, 35% at 1 Hz | [7] |

| Langendorff-perfused Guinea Pig Hearts | 0.1 µM | Spontaneously beating | 3% prolongation | [7] |

| Langendorff-perfused Guinea Pig Hearts | 1 µM | Spontaneously beating | 10% prolongation | [7] |

| Human Ventricular Muscle | 1 µM | In the presence of dofetilide and adrenaline | 14.7% prolongation | [8] |

| Langendorff-perfused Rabbit Hearts | 10-240 nM | Alone | No prolongation | [9] |

| Langendorff-perfused Rabbit Hearts | 100 nM | In the presence of dofetilide (7.5 nM) | Further prolongation, especially at longer cycle lengths | [9] |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp for IKs Measurement and IC50 Determination

This protocol outlines the methodology for measuring IKs current and determining the IC50 value of this compound in isolated cardiomyocytes.[3][10]

-

Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., canine or guinea pig ventricles).

-

Cell Plating: A suspension of the isolated myocytes is placed in a recording chamber on the stage of an inverted microscope, allowing the cells to adhere.

-

Superfusion: The chamber is continuously perfused with an external solution. To isolate IKs, other currents like IKr and ICa,L may be blocked using specific inhibitors.

-

Pipette Solution: A standard internal (pipette) solution with potassium as the primary charge carrier is used. An example composition (in mM) is: 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP, adjusted to the appropriate pH.[10]

-

Seal Formation and Whole-Cell Configuration: A high-resistance (GΩ) seal is formed between a fire-polished glass micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to elicit the IKs current. A common method involves a depolarizing pulse to activate the channel, followed by a repolarizing step to measure the tail current, which is characteristic of IKs.

-

Data Acquisition (Baseline): The total outward current is recorded under baseline conditions.

-

Application of this compound: The external solution containing various concentrations of this compound is perfused into the chamber. Sufficient time is allowed for the drug to equilibrate and exert its blocking effect.

-

Data Acquisition (this compound): The remaining outward current is recorded at each concentration of this compound.

-

IKs Current Isolation: The this compound-sensitive current, representing the IKs current, is obtained by digitally subtracting the current recorded in the presence of this compound from the baseline current.[3]

-

IC50 Determination: The percentage of current inhibition is calculated for each concentration relative to the control. A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration, and the IC50 value is determined from this curve.[10]

Protocol 2: Monophasic Action Potential (MAP) Recording in Langendorff-Perfused Hearts

This ex vivo protocol is used to assess the effects of this compound on the action potential duration in an intact heart preparation.[6][9]

-

Heart Isolation and Perfusion: The heart (e.g., from a rabbit or guinea pig) is rapidly excised and mounted on a Langendorff apparatus. Retrograde perfusion is initiated with a Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.[6]

-

MAP Catheter Placement: A monophasic action potential (MAP) catheter is positioned on the ventricular epicardial surface to record local action potentials.

-

Pacing: The heart is paced at various cycle lengths using a programmable stimulator.

-

Baseline Recording: Baseline MAP recordings are obtained at different pacing cycle lengths. The MAP duration at 90% repolarization (MAPD90) is measured.

-

Drug Perfusion: this compound is added to the perfusate at desired concentrations.

-

Post-Drug Recording: After a period of equilibration with the drug, MAP recordings are repeated at the same pacing cycle lengths.

-

Data Analysis: The change in MAPD90 from baseline is calculated to determine the effect of this compound on action potential duration. Concentration-response and rate-dependence analyses can be performed.[6]

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of IKs current blockade by this compound.

Experimental Workflow for Isolating IKs Current

Caption: Workflow for isolating IKs current using this compound.

Logical Relationship of this compound's Effects

Caption: Logical relationship of this compound's electrophysiological effects.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

HMR 1556: A Technical Guide for the Study of Long QT Syndrome

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of HMR 1556, a potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs). Given its specificity, this compound serves as an invaluable tool for investigating the pathophysiology of Long QT Syndrome (LQTS), particularly in preclinical settings. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant pathways and workflows.

Introduction to this compound

This compound, a chromanol derivative, is a highly selective antagonist of the IKs current, which is crucial for the repolarization phase of the cardiac action potential.[1][2] This current is generated by the KCNQ1/KCNE1 channel complex.[3] By specifically blocking this channel, this compound prolongs the action potential duration (APD), a characteristic feature of LQTS.[1] Its high potency and selectivity make it a superior research tool compared to other IKs blockers like chromanol 293B.[2]

Mechanism of Action

This compound directly binds to the KCNQ1/KCNE1 channel complex, physically obstructing the flow of potassium ions during the repolarization phase of the cardiac action potential.[3] This inhibition of the outward potassium current leads to a delay in repolarization, thereby prolonging the APD. This effect is particularly pronounced under conditions of β-adrenergic stimulation, where IKs activity is enhanced.[3]

Below is a diagram illustrating the signaling pathway of this compound's action on the IKs channel.

Quantitative Data

The following tables summarize the inhibitory potency and electrophysiological effects of this compound from various preclinical studies.

Table 1: Inhibitory Potency (IC50) of this compound on IKs and Other Cardiac Ion Channels

| Ion Channel/Current | Species/Cell Type | IC50 | Reference |

| IKs | Canine Ventricular Myocytes | 10.5 nM | [1][2] |

| IKs | Guinea Pig Ventricular Myocytes | 34 nM | [1][4] |

| IKs | Human Atrial Myocytes | 6.8 nM | [3] |

| IKs (KCNQ1 only) | Zebrafish (in CHO cells) | 0.1 µM | [5] |

| IKs (KCNQ1+KCNE1) | Zebrafish (in CHO cells) | 1.5 µM | [5] |

| IKr | Canine Ventricular Myocytes | 12.6 µM | [1][2] |

| Ito | Canine Ventricular Myocytes | 33.9 µM | [2] |

| ICa,L | Canine Ventricular Myocytes | 27.5 µM | [2] |

| IK1 | Canine Ventricular Myocytes | Unaffected | [2] |

Table 2: Effects of this compound on Action Potential Duration (APD) and QT Interval

| Parameter | Species/Model | This compound Concentration | Pacing Cycle Length (ms) | Other Conditions | Effect | Reference |

| APD | Human Ventricular Muscle | 100 nM and 1 µM | 300-5000 | None | <12 ms change | [6] |

| APD | Human Ventricular Muscle | 1 µM | Not specified | 1 µM adrenaline + 50 nM dofetilide | 14.7 ± 3.2% increase | [6] |

| MAPD90 | Rabbit Perfused Ventricles | 100 nM | 500 | None | No significant prolongation | [7] |

| MAPD90 | Rabbit Perfused Ventricles | 100 nM | 500 | 125 nM veratridine + 7.5 nM dofetilide | No significant additional prolongation | [7] |

| QT Interval | Rabbit Perfused Ventricles | 100 nM | 500 | 125 nM veratridine + 7.5 nM dofetilide | No significant additional prolongation | [7] |

Table 3: Pro-arrhythmic Effects of this compound in a Rabbit Model of Torsades de Pointes (TdP)

| Treatment Group | Incidence of TdP (per heart) | Change in Tpeak-end (ms) | Reference |

| Veratridine (125 nM) + Dofetilide (7.5 nM) | 4 ± 6 | 12 ± 10 | [8] |

| Veratridine (125 nM) + Dofetilide (7.5 nM) + this compound (100 nM) | 22 ± 18 | 39 ± 21 | [7] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology for IKs Recording

This protocol allows for the precise measurement of IKs currents from isolated cardiac myocytes.

Materials:

-

Isolated ventricular myocytes

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for patch pipettes (2-4 MΩ resistance)

-

Micromanipulator

-

External Solution (Tyrode's solution in mM): NaCl 135, KCl 5.4, MgCl2 1.0, CaCl2 1.8, NaH2PO4 0.33, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.[1]

-

Internal (Pipette) Solution (in mM): High concentration of potassium and a potassium-chelating agent.

-

Blockers for other channels (e.g., nifedipine for ICa,L, E-4031 for IKr).[1]

Procedure:

-

Prepare isolated ventricular myocytes using standard enzymatic digestion protocols.

-

Prepare external and internal solutions as described above.

-

Pull patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 2-4 MΩ.[3]

-

Fill the patch pipette with the internal solution.

-

Establish a gigaohm seal between the pipette tip and the membrane of a single myocyte.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Allow the cell to equilibrate with the pipette solution for 5-10 minutes.

-

To isolate IKs, add blockers for other interfering currents (e.g., nifedipine, E-4031) to the external solution.[1]

-

Apply a voltage-clamp protocol. A typical protocol involves holding the membrane potential at -40 mV, followed by depolarizing pulses to various test potentials (e.g., +50 mV for 2 seconds) to activate IKs.[1]

-

Record the tail current upon repolarization to -40 mV.[1]

-

Apply increasing concentrations of this compound to the external solution to generate a concentration-response curve.

-

Calculate the IC50 value by fitting the data to a Hill equation.[3]

Monophasic Action Potential (MAP) Recording in Isolated Hearts

This ex vivo protocol assesses the effects of this compound on cardiac repolarization in an intact heart preparation.[10]

Materials:

-

Isolated heart (e.g., rabbit, guinea pig)

-

Langendorff perfusion system

-

Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2, maintained at 37°C)

-

MAP catheter

-

Pacing electrodes and stimulator

-

Data acquisition system

-

This compound stock solution

Procedure:

-

Excise the heart from an anesthetized animal and immediately place it in ice-cold cardioplegic solution.

-

Mount the aorta on the Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit solution.

-

Position the MAP catheter on the ventricular epicardial surface to record stable MAP signals.

-

Place pacing electrodes on the ventricle.

-

Allow the heart to stabilize for a baseline recording period.

-

Record baseline MAPs at various pacing cycle lengths.

-

Introduce this compound into the perfusate at the desired concentrations.

-

After an equilibration period for each concentration, record MAPs again at the same pacing cycle lengths.

-

Measure the MAP duration at 90% repolarization (MAPD90) from the recordings.

-

Analyze the change in MAPD90 from baseline to determine the effect of this compound.

Logical Relationships of this compound's Effects

The pro-arrhythmic potential of this compound is best understood as a function of the underlying "repolarization reserve." In a healthy myocardium with normal repolarization capacity, the effect of IKs block is minimal. However, when the repolarization reserve is compromised (e.g., by other drugs that block IKr or by genetic mutations), the role of IKs becomes critical, and its blockade by this compound can lead to significant APD prolongation and increased risk of arrhythmias.[8][11]

Conclusion

This compound is a powerful pharmacological tool for dissecting the role of the IKs current in cardiac electrophysiology and the pathophysiology of Long QT Syndrome. Its high potency and selectivity allow for targeted investigations that can elucidate the mechanisms of arrhythmogenesis and aid in the development of novel antiarrhythmic therapies. The experimental protocols and data presented in this guide offer a robust framework for researchers utilizing this compound in their studies of cardiac function and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 5. biorxiv.org [biorxiv.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Slow delayed rectifier K+ current block by this compound increases dispersion of repolarization and promotes Torsades de Pointes in rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. rndsystems.com [rndsystems.com]

- 10. benchchem.com [benchchem.com]

- 11. Slow delayed rectifier potassium current blockade contributes importantly to drug-induced long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

HMR 1556: A Technical Guide to its Applications in Basic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of HMR 1556 in basic scientific research. This compound, a chromanol derivative, is a potent and highly selective blocker of the slowly activating delayed rectifier potassium current (IKs).[1][2][3] Its specificity makes it an invaluable pharmacological tool for dissecting the physiological and pathophysiological roles of the IKs channel in cardiac electrophysiology and beyond.[3][4]

Core Mechanism of Action

This compound exerts its effects by directly binding to and inhibiting the KCNQ1/KCNE1 channel complex, which is responsible for generating the IKs current.[1][3] This channel plays a critical role in the repolarization phase of the cardiac action potential.[2][5] By blocking the outward flow of potassium ions, this compound prolongs the action potential duration (APD).[2][3] This targeted action allows researchers to isolate and study the specific contributions of the IKs current to cellular excitability.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound from various experimental models.

Table 1: Inhibitory Potency (IC50) of this compound on IKs Current

| Species/Cell Type | IC50 (nM) | Reference(s) |

| Canine Ventricular Myocytes | 10.5 | [2][6] |

| Guinea Pig Ventricular Myocytes | 34 | [2][7] |

| Human Atrial Myocytes | 6.8 | [3][8] |

| Xenopus Oocytes (expressing human minK) | 120 | [2][7] |

Table 2: Selectivity of this compound - IC50 Values for Other Ion Channels

| Ion Channel/Current | Species/Cell Type | IC50 (µM) | Reference(s) |

| IKr | Canine Ventricular Myocytes | 12.6 | [2][9][10] |

| Ito | Canine Ventricular Myocytes | 33.9 | [6][9][10] |

| ICa,L | Canine Ventricular Myocytes | 27.5 | [6][9][10] |

| IK1 | Canine Ventricular Myocytes | Unaffected at high concentrations | [9][10] |

Signaling Pathway of this compound Action

The diagram below illustrates the signaling pathway of this compound, from its interaction with the IKs channel to its ultimate effect on the cardiac action potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide overviews of key experimental protocols utilizing this compound.

Isolation of Ventricular Myocytes

This protocol is a prerequisite for in-vitro electrophysiological studies on individual heart cells.

-

Heart Excision: Anesthetize the animal (e.g., canine, guinea pig, rabbit) and rapidly excise the heart, placing it in an ice-cold, oxygenated Tyrode's solution.[1][9]

-

Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus.[3][9] Initiate retrograde perfusion with a calcium-free Tyrode's solution to stop contractions.

-

Enzymatic Digestion: Perfuse the heart with a solution containing collagenase and protease to break down the extracellular matrix.[1][3]

-

Cell Dissociation: Mince the ventricular tissue and gently triturate to release individual myocytes.[1]

-

Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to prevent calcium paradox.

-

Storage: Store the isolated myocytes in a potassium-based solution at low temperatures until use.[2]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ion currents from a single myocyte.

-

Cell Plating: Plate a drop of the myocyte suspension in a recording chamber on an inverted microscope.[1]

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-4 MΩ and fill them with an internal solution containing potassium as the primary charge carrier.[3]

-

Seal Formation: Approach a myocyte with the micropipette and form a high-resistance (GΩ) seal with the cell membrane.[1]

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.[1]

-

Data Acquisition: Apply a voltage-clamp protocol to elicit the IKs current and record the baseline activity.

-

This compound Application: Perfuse the chamber with an external solution containing the desired concentration of this compound.[1]

-

IKs Isolation: The this compound-sensitive current, representing the IKs current, is obtained by digitally subtracting the current recorded in the presence of this compound from the baseline current.[1]

Monophasic Action Potential (MAP) Recording

MAP recording is used to assess the electrophysiological effects of this compound on the whole heart.[5][9]

-

Heart Preparation: Prepare an isolated heart and mount it on a Langendorff apparatus as described previously.[3][9]

-

Electrode Placement: Place MAP and ECG electrodes on the epicardial surface of the atria and ventricles.[5] Pacing electrodes are also positioned to control the heart rate.[3][5]

-

Baseline Recording: Record baseline MAP and ECG data at various pacing cycle lengths.

-

Drug Perfusion: Infuse this compound into the perfusate at desired concentrations.[3]

-

Data Analysis: Continuously record MAP duration at 90% repolarization (MAPD90) and compare the measurements before and after drug application to quantify the effects of this compound.[3][9]

Logical Flow of this compound's Electrophysiological Effect

The following diagram illustrates the logical sequence of events following the application of this compound, leading to a prolonged action potential duration.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of IKs channels by this compound | Semantic Scholar [semanticscholar.org]

- 8. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

HMR 1556: An In-Depth Technical Guide to a Potent and Selective IKs Channel Blocker for Cardiac Action Potential Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMR 1556 is a chromanol derivative recognized for its high potency and selectivity as a blocker of the slow component of the delayed rectifier potassium current (IKs). This current, mediated by the KCNQ1/KCNE1 channel complex, is a critical determinant of cardiac action potential repolarization. The specificity of this compound for the IKs channel over other cardiac ion channels renders it an invaluable pharmacological tool for investigating cardiac electrophysiology and a potential candidate for the development of novel antiarrhythmic therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its characterization in various preclinical models.

Introduction

The cardiac action potential is a complex interplay of ion currents that governs the heart's rhythm and contractility. The repolarization phase, crucial for restoring the resting membrane potential, is primarily driven by the outward movement of potassium ions through various channels. The delayed rectifier potassium current (IK) is a major contributor to this process and is composed of two main components: a rapid component (IKr) and a slow component (IKs). While IKr is essential for repolarization at normal heart rates, IKs plays a significant role in shortening the action potential duration (APD) at faster heart rates and under sympathetic stimulation.

Dysfunction of the IKs channel is implicated in several cardiac arrhythmias, including Long QT syndrome. Therefore, selective modulators of IKs are of great interest for both basic research and clinical applications. This compound has emerged as a superior tool for these purposes due to its high affinity and selectivity for the KCNQ1/KCNE1 channel complex that generates the IKs current.

Mechanism of Action

This compound exerts its effect by directly blocking the pore of the KCNQ1/KCNE1 channel. This blockade inhibits the efflux of potassium ions during the plateau phase (Phase 3) of the cardiac action potential. The reduction in the repolarizing IKs current leads to a prolongation of the action potential duration (APD). This effect is characteristic of Class III antiarrhythmic agents. The chemical structure of this compound is (3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl]-N-methylmethanesulfonamide.

Quantitative Data

The potency and selectivity of this compound have been extensively characterized in various in-vitro models. The following tables summarize the key quantitative data regarding its inhibitory activity and effects on cardiac action potential duration.

Table 1: Inhibitory Potency (IC50) of this compound

| Ion Channel/Current | Species/Cell Type | IC50 | Reference(s) |

| IKs | Canine Ventricular Myocytes | 10.5 nM | [1][2][3] |

| IKs | Guinea Pig Ventricular Myocytes | 34 nM | [4] |

| IKs | Xenopus Oocytes (expressing human minK) | 120 nM | [4] |

| IKr (hERG) | Canine Ventricular Myocytes | 12.6 µM | [1] |

| Ito | Canine Ventricular Myocytes | 33.9 µM | [1] |

| ICa,L | Canine Ventricular Myocytes | 27.5 µM | [1] |

| IK1 | Canine Ventricular Myocytes | Unaffected at high concentrations | [1] |

| Ito and Isus | Rat Ventricular Myocytes | 25% and 36% inhibition at 10 µM, respectively | [4] |

| L-type Ca2+ channel | Guinea Pig Cardiomyocytes | 31% inhibition at 10 µM | [4] |

Table 2: Effects of this compound on Action Potential Duration at 90% Repolarization (APD90)

| Preparation | Species | This compound Concentration | Pacing Rate / Conditions | Effect on APD90 | Reference(s) |

| Right Papillary Muscles | Guinea Pig | 1 µM | 0.5 - 7 Hz | 19% - 27% prolongation | [4] |

| Right Papillary Muscles | Guinea Pig | 1 µM | 0.5 Hz (in presence of isoproterenol) | 47% prolongation | [4] |

| Right Papillary Muscles | Guinea Pig | 1 µM | 1 Hz (in presence of isoproterenol) | 35% prolongation | [4] |

| Langendorff-perfused Heart | Guinea Pig | 0.1 µM | Spontaneously beating | 3% prolongation | [4] |

| Langendorff-perfused Heart | Guinea Pig | 1 µM | Spontaneously beating | 10% prolongation | [4] |

| Langendorff-perfused Heart | Guinea Pig | 1 µM | 100 bpm | 25% prolongation | [4] |

| Langendorff-perfused Heart | Guinea Pig | 1 µM | 350 bpm | 9% prolongation | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following sections provide protocols for key experiments.

Whole-Cell Patch-Clamp Electrophysiology for IKs Measurement

This protocol is designed to isolate and record the IKs current from single ventricular myocytes.

4.1.1. Cell Isolation

-

Anesthetize the animal (e.g., guinea pig or dog) and excise the heart.

-

Mount the heart on a Langendorff apparatus and perfuse with a Ca2+-free Tyrode's solution to wash out the blood.

-

Switch to a perfusion solution containing collagenase and protease to digest the extracellular matrix.

-

Mechanically dissociate the ventricular tissue to release individual myocytes.

-

Store the isolated myocytes in a high-potassium storage solution at 4°C.

4.1.2. Solutions

-

External (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate IKs, add blockers for other currents, such as nifedipine (1-2 µM) to block ICa,L and a specific IKr blocker like E-4031 (1-5 µM).

-

Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.

4.1.3. Recording Procedure

-

Place isolated myocytes in a recording chamber on an inverted microscope and perfuse with the external solution at 35-37°C.

-

Fabricate glass micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit the IKs current. A typical protocol involves holding the membrane potential at -40 mV, followed by depolarizing steps to various potentials (e.g., +20 to +60 mV) for several seconds to activate IKs, and then repolarizing to a potential such as -30 mV to record the characteristic slowly deactivating tail current.

-

To construct a concentration-response curve, apply increasing concentrations of this compound to the external solution and measure the percentage of inhibition of the IKs tail current.

Langendorff-Perfused Heart for Monophasic Action Potential Recording

This ex vivo model allows for the assessment of this compound's effects on the action potential of the whole heart.

4.2.1. Heart Preparation

-

Anesthetize a guinea pig or rabbit and administer heparin.

-

Rapidly excise the heart and place it in ice-cold cardioplegic solution. A typical cardioplegic solution contains (in mM): 110 NaCl, 16 KCl, 16 MgCl2, 1.2 CaCl2, and 10 NaHCO3.

-

Cannulate the aorta and mount the heart on a Langendorff apparatus.

4.2.2. Perfusion and Recording

-

Initiate retrograde perfusion with warmed (37°C) and oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution.

-

Place a monophasic action potential (MAP) catheter on the epicardial or endocardial surface of the left ventricle.

-

Use pacing electrodes to control the heart rate at various cycle lengths.

-

Allow the preparation to stabilize and record baseline MAPs at different pacing frequencies.

-

Introduce this compound into the perfusate at a range of concentrations.

-

Record the MAPs at each concentration and pacing frequency to determine the effect on APD90.

Isolated Papillary Muscle for Action Potential Recording

This preparation is useful for studying the direct effects of this compound on myocardial tissue.

4.3.1. Preparation

-

Excise the heart from a euthanized animal (e.g., guinea pig).

-

Dissect a papillary muscle from the right ventricle in a bath of oxygenated Tyrode's solution.

-

Mount the muscle in an organ bath with one end attached to a force transducer and the other to a fixed point.

4.3.2. Recording

-

Superfuse the muscle with warmed and oxygenated Tyrode's solution.

-

Electrically stimulate the muscle at various frequencies.

-

Impale a cell with a glass microelectrode filled with 3 M KCl to record the transmembrane action potential.

-

After recording baseline action potentials, add this compound to the superfusate and record the changes in APD.

Conclusion

This compound is a highly potent and selective blocker of the IKs potassium channel. Its specificity makes it an exceptional tool for dissecting the role of IKs in cardiac repolarization and for investigating the pathophysiology of arrhythmias. The detailed methodologies provided in this guide offer a robust framework for researchers and drug development professionals to utilize this compound in their studies. Further research with this compound will undoubtedly continue to advance our understanding of cardiac electrophysiology and may pave the way for new therapeutic strategies for cardiac rhythm disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 4. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of HMR 1556

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of HMR 1556, a potent and highly selective blocker of the slowly activating delayed rectifier potassium current (IKs). This compound, a chromanol derivative, has become an invaluable tool in cardiovascular research due to its specificity for the IKs channel, which is crucial for the repolarization of the cardiac action potential.[1][2] This document details the mechanism of action, quantitative pharmacological data, and key experimental methodologies related to this compound.

Core Mechanism of Action

This compound exerts its pharmacological effect by directly binding to and blocking the KCNQ1/KCNE1 channel complex, which is responsible for the IKs current in the heart.[3][4] This channel plays a critical role in the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting the outward flow of potassium ions through this channel, this compound prolongs the action potential duration (APD).[1][3] This effect is particularly significant in the context of certain cardiac arrhythmias where a shortened APD can contribute to the formation of reentry circuits.[1] The chiral nature of the this compound molecule is crucial for its high-affinity binding to the IKs channel.[1]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized across various preclinical models. The following tables summarize the key quantitative data on its inhibitory activity.

Table 1: Inhibitory Potency (IC50) of this compound on IKs Current

| Species/Cell Type | IC50 (nM) | Reference |

| Canine Ventricular Myocytes | 10.5 | [1][2][5] |

| Guinea Pig Ventricular Myocytes | 34 | [1][6] |

| Human Atrial Myocytes | 6.8 | [3][7] |

| Xenopus Oocytes (expressing human minK) | 120 | [1][6][8] |

Table 2: Selectivity Profile of this compound Against Other Cardiac Ion Channels

| Ion Channel/Current | Species/Cell Type | IC50 (µM) | Reference |

| IKr | Canine Ventricular Myocytes | 12.6 | [1][2][5] |

| Ito | Canine Ventricular Myocytes | 33.9 | [2][5] |

| ICa,L | Canine Ventricular Myocytes | 27.5 | [2][5] |

| IK1 | Canine Ventricular Myocytes | Unaffected | [2][5] |

| Herg, Kv1.5, Kv1.3, Kir2.1, HCN2 | Xenopus Oocytes | Little to no block at 10 µM | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound's pharmacological profile. Below are outlines of key experimental protocols.

Whole-Cell Patch-Clamp Electrophysiology in Isolated Cardiomyocytes

This protocol is fundamental for measuring the effect of this compound on specific ion currents.

a. Myocyte Isolation:

-

Hearts are excised from anesthetized animals (e.g., dogs, guinea pigs).[1]

-

The heart is mounted on a Langendorff apparatus for retrograde perfusion with a calcium-free Tyrode's solution.[1]

-

The coronary arteries are then perfused with an enzyme solution (e.g., collagenase) to digest the extracellular matrix and isolate individual myocytes.[1][3]

-

Cells are washed and stored in a potassium-based solution until use.[1]

b. Electrophysiological Recording:

-

Isolated myocytes are placed in a recording chamber on an inverted microscope and perfused with an external solution.[1]

-

Whole-cell patch-clamp configuration is established using borosilicate glass pipettes with a resistance of 2-4 MΩ.[3] The pipette solution contains a high concentration of potassium.[3]

-

A specific voltage-clamp protocol is applied to isolate the IKs current. This typically involves a holding potential of around -40 mV, followed by depolarizing pulses to potentials such as +50 mV for several seconds to activate IKs. The tail current is then recorded upon repolarization.[1]

-

To ensure the specific measurement of IKs, other ion channels are often blocked using specific inhibitors (e.g., nifedipine for ICa,L and dofetilide or E-4031 for IKr).[1]

c. Data Analysis:

-

This compound is applied at various concentrations to the external solution to generate a concentration-response curve.[1]

-

The IC50 value is calculated by fitting the concentration-response data to the Hill equation.[3]

Monophasic Action Potential (MAP) Recording in Isolated Hearts

This ex vivo technique assesses the effect of this compound on the overall cardiac action potential.

a. Heart Preparation:

-

The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion with a warmed and oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[3][4]

b. MAP Recording:

-

A MAP catheter is placed on the epicardial or endocardial surface of the ventricle to record the monophasic action potential.[6]

-

The heart can be paced at various cycle lengths using stimulating electrodes.[3]

c. Drug Application and Analysis:

-

A baseline recording is established before the infusion of this compound into the perfusate.[3][4]

-

The effects of different concentrations of this compound on the action potential duration at 90% repolarization (APD90) are measured and compared to the baseline.[3][6]

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of this compound action on the IKs channel and its effect on cardiac action potential duration.

Experimental Workflow for Electrophysiological Characterization

Caption: General experimental workflow for the electrophysiological characterization of this compound.

Logical Flow of this compound's Effect on APD

Caption: Logical flow of this compound's effect on prolonging the action potential duration.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

HMR 1556: A Technical Guide for Atrial Fibrillation Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HMR 1556, a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), for the investigation of atrial fibrillation (AF). This document outlines the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and details relevant experimental protocols.

Core Mechanism of Action

This compound is a chromanol derivative that selectively inhibits the IKs potassium channel, which is crucial for cardiac repolarization.[1] The IKs channel is formed by the association of the pore-forming α-subunit KvLQT1 and the ancillary β-subunit minK. By blocking this channel, this compound prolongs the action potential duration (APD), a key mechanism for the termination of re-entrant arrhythmias like atrial fibrillation.[2][3] Experimental studies have highlighted that IKs blockers like this compound can prolong repolarization more significantly at faster heart rates and during β-adrenergic stimulation, which are conditions often associated with AF.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies investigating the effects of this compound.

Table 1: Inhibitory Potency of this compound

| Species/Cell Type | Target Current | IC50 | Reference |

| Guinea Pig Atrial Myocytes | IKs | 6.8 nM | [3] |

| Canine Ventricular Myocytes | IKs | 10.5 nM | [1][4] |

| Guinea Pig Ventricular Myocytes | IKs | 34 nM | [4][5] |

| Xenopus Oocytes (expressing human minK) | IKs | 120 nM | [5] |

| Canine Ventricular Myocytes | IKr | 12.6 µM | [1] |

| Canine Ventricular Myocytes | Ito | 33.9 µM | [1] |

| Canine Ventricular Myocytes | ICa,L | 27.5 µM | [1] |

Table 2: Electrophysiological Effects of this compound in Animal Models

| Animal Model | Experimental Condition | This compound Dose/Concentration | Key Finding | Reference |

| Pigs with Persistent AF | In vivo | 30 mg/kg, p.o. for 10 days | Restored sinus rhythm in all treated animals (average 5.2 ± 1.9 days). | [2] |

| Pigs with Persistent AF | In vivo | 30 mg/kg, p.o. for 10 days | Significantly prolonged right atrial monophasic action potentials (230 ± 7 ms vs. 174 ± 13 ms in placebo). | [2] |

| Rabbit | In vivo | 1 mg/kg + 1 mg/kg/hr i.v. | Prolonged monophasic action potential duration at 90% repolarization (MAPD90) by 6 ± 1 ms at a cycle length of 200 ms. | [6] |

| Langendorff-perfused Rabbit Hearts | In vitro | 10 and 100 nM | Reversed the isoproterenol-induced shortening of MAPD90. | [6] |

| Langendorff-perfused Rabbit Hearts | In vitro (in the presence of dofetilide 7.5 nM) | 100 nM | Further prolonged MAPD90, particularly at longer cycle lengths. | [7][8] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

Caption: Mechanism of this compound in prolonging atrial action potential duration.

General Experimental Workflow for In Vivo AF Model

Caption: Workflow for a swine model of persistent atrial fibrillation.

Experimental Protocols

In Vivo Swine Model of Persistent Atrial Fibrillation

This protocol is based on the methodology described in studies investigating the efficacy of this compound in a large animal model.[2]

-

Animal Model: Domestic swine are utilized for this model.

-

Pacemaker Implantation: A pacemaker is surgically implanted in each animal.

-

Induction of Atrial Fibrillation: Persistent AF is induced through atrial burst pacing.

-

Randomization: Following the onset of persistent AF (e.g., after 4 days), the animals are randomized into two groups: a treatment group receiving this compound and a placebo control group.

-

Drug Administration: this compound is administered orally at a dose of 30 mg/kg for a specified duration (e.g., 10 days). The control group receives a placebo.

-

Monitoring: Hemodynamic parameters and electrocardiograms (ECG) are continuously monitored throughout the study period.

-

Electrophysiological Studies: At the end of the study, terminal electrophysiological studies are performed, including the recording of right atrial monophasic action potentials.

-

Data Analysis: Key parameters for comparison between the groups include the time to conversion to sinus rhythm, ventricular rate, left ventricular ejection fraction, epinephrine levels, and the duration of atrial monophasic action potentials.

Patch-Clamp Electrophysiology in Isolated Atrial Myocytes

This protocol is a standard method for assessing the direct effects of this compound on atrial ion channels.[3]

-

Cell Isolation: Single atrial myocytes are isolated from either human atrial appendages or animal models (e.g., guinea pig) using enzymatic dissociation.

-

Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record ionic currents at a physiological temperature (36°C).

-

Current Measurement: Specific voltage-clamp protocols are used to isolate and measure different potassium currents, including IKs, IKr, the transient outward current (Ito), the ultrarapid delayed rectifier current (IKur), and the inward rectifier current (IK1).

-

Drug Application: this compound is applied at various concentrations to determine a concentration-response relationship and calculate the half-maximal inhibitory concentration (IC50).

-

Data Analysis: The effects of this compound on the amplitude and kinetics of the different potassium currents are analyzed to assess its potency and selectivity.

Langendorff-Perfused Rabbit Heart Model

This ex vivo model is useful for studying the effects of this compound on the integrated electrophysiology of the heart.[7][8]

-

Heart Preparation: Rabbit hearts are excised and retrogradely perfused via the aorta on a Langendorff apparatus with a physiological salt solution.

-

Electrophysiological Recordings: Monophasic action potentials are recorded from the ventricular epicardium to measure the monophasic action potential duration at 90% repolarization (MAPD90) and the ventricular effective refractory period (VERP).

-

Pacing Protocol: The hearts are paced at various cycle lengths (e.g., 200-500 ms) to assess the rate-dependence of drug effects.

-

Drug Perfusion: this compound is perfused through the coronary circulation at different concentrations, either alone or in combination with other antiarrhythmic agents like dofetilide.

-

Data Analysis: The effects of this compound on MAPD90 and VERP at different pacing cycle lengths are analyzed to determine its impact on ventricular repolarization and refractoriness.

References

- 1. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The new selective I(Ks)-blocking agent this compound restores sinus rhythm and prevents heart failure in pigs with persistent atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. I(Ks) block by this compound lowers ventricular defibrillation threshold and reverses the repolarization shortening by isoproterenol without rate-dependence in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Significance of Selective IKs Inhibition with HMR 1556: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of HMR 1556, a potent and highly selective blocker of the slow component of the delayed rectifier potassium current (IKs). The IKs current, mediated by the KCNQ1/KCNE1 channel complex, is a critical component in the repolarization of the cardiac action potential.[1] The specificity of this compound for the IKs channel makes it an invaluable tool for cardiovascular research and a potential candidate for antiarrhythmic drug development.[1] This document details the mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Role of IKs in Cardiac Electrophysiology

The cardiac action potential is a complex interplay of ion currents that governs the heart's rhythm and contractility. The repolarization phase, which restores the cardiomyocyte to its resting state, is largely driven by the outward flow of potassium ions through various channels. The delayed rectifier potassium current (IK) is a major contributor to this process and is composed of two main components: a rapid component (IKr) and a slow component (IKs).

The IKs current, generated by the co-assembly of the pore-forming α-subunit KCNQ1 and the auxiliary β-subunit KCNE1, plays a crucial role in shaping the action potential, particularly in response to adrenergic stimulation.[2] Dysregulation of IKs has been implicated in several cardiac arrhythmias, making it a key target for therapeutic intervention.

This compound, a chromanol derivative, has emerged as a superior pharmacological tool for studying IKs due to its high potency and selectivity compared to older blockers like chromanol 293B.[3][4][5] Its ability to specifically inhibit IKs allows for the precise elucidation of this current's physiological and pathophysiological roles.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the potent and selective blockade of the IKs potassium channel.[1][3] By binding to the KCNQ1/KCNE1 channel complex, this compound physically obstructs the flow of potassium ions out of the cardiomyocyte during the plateau phase of the action potential.[2] This inhibition of the outward potassium current leads to a prolongation of the action potential duration (APD), a hallmark of Class III antiarrhythmic agents.[1][2][3] The effect of this compound on APD is often more pronounced under conditions of β-adrenergic stimulation, which normally enhances the IKs current.[2]

Quantitative Data: Potency and Selectivity

The efficacy and utility of a pharmacological tool are defined by its potency and selectivity. This compound exhibits nanomolar potency for the IKs channel while displaying significantly lower affinity for other cardiac ion channels.

Table 1: Inhibitory Potency (IC50) of this compound on IKs

| Species/System | IC50 (nM) | Reference(s) |

| Canine Ventricular Myocytes | 10.5 | [4][5][6] |

| Guinea Pig Ventricular Myocytes | 34 | [6][7][8] |

| Human Atrial Myocytes | 6.8 | [9] |

| Xenopus Oocytes (expressing human minK) | 120 | [7][8] |

Table 2: Selectivity Profile of this compound (Inhibitory Concentrations in Canine Ventricular Myocytes)

| Ion Channel/Current | IC50 (µM) | Reference(s) |

| IKr (rapid delayed rectifier K+ current) | 12.6 | [4][5] |

| Ito (transient outward K+ current) | 33.9 | [4][5] |

| ICa,L (L-type Ca2+ current) | 27.5 | [4][5] |

| IK1 (inward rectifier K+ current) | Unaffected | [4][5] |

Effects on Action Potential Duration (APD)

The primary electrophysiological consequence of IKs inhibition by this compound is the prolongation of the action potential duration. However, the extent of this effect can vary depending on the experimental conditions and the underlying physiological state.

-

In isolated guinea pig papillary muscles, 1 µM this compound prolonged the APD at 90% repolarization (APD90) by 19-27% over a range of pacing frequencies.[7]

-

This prolongation was more pronounced at lower pacing rates in the presence of isoproterenol (a β-adrenergic agonist), with a 47% increase at 0.5 Hz.[7][10]

-

In Langendorff-perfused guinea pig hearts, this compound prolonged the monophasic action potential duration (MAPD90) by 3% at 0.1 µM and 10% at 1 µM.[7][10]

-

Interestingly, in normal human ventricular muscle, this compound alone has a negligible effect on APD.[11] However, when the repolarization reserve is reduced (e.g., by co-application of an IKr blocker like dofetilide) and under sympathetic activation, this compound significantly lengthens the APD.[11] For instance, in the presence of dofetilide and adrenaline, 1 µmol/L HMR-1556 significantly increased APD by 14.7±3.2%.[11]

-

Similarly, in Langendorff-perfused rabbit hearts, this compound alone did not prolong MAPD90, but in the presence of dofetilide, it further prolonged the MAPD90, particularly at longer cycle lengths.[12][13]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IKs Measurement